2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound featuring a thiazolidine ring, a benzylidene group, and a hydroxyphenyl ethyl group. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidine derivative with 4-(propan-2-yl)benzaldehyde in the presence of a base.
Attachment of the Hydroxyphenyl Ethyl Group: This is usually done through a nucleophilic substitution reaction where the thiazolidine derivative reacts with 2-(4-hydroxyphenyl)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially forming alcohol derivatives.
Substitution: The hydroxyphenyl ethyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure, often used in diabetes treatment.
Benzylidene Derivatives: Compounds with similar benzylidene groups, known for their antimicrobial properties.
Uniqueness
What sets 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-15(2)18-7-3-17(4-8-18)13-20-22(28)25(23(29)30-20)14-21(27)24-12-11-16-5-9-19(26)10-6-16/h3-10,13,15,26H,11-12,14H2,1-2H3,(H,24,27)/b20-13- |
InChI Key |
CSEUYTQYDHDFCW-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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